molecular formula C19H22N2O2S2 B2759038 2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868217-91-8

2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2759038
CAS No.: 868217-91-8
M. Wt: 374.52
InChI Key: AWSYJYGNHSJBRA-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tosyl group, a dimethylbenzylthio group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the tosyl group, potentially leading to the formation of dihydroimidazole derivatives or desulfonylated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed via oxidation of the sulfur atom.

    Dihydroimidazole Derivatives: Resulting from reduction reactions.

    Functionalized Benzyl Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tosyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The dimethylbenzylthio group may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-((2,5-dimethylbenzyl)thio)-1-tosyl-1H-imidazole: Lacks the dihydro component, which may affect its reactivity and binding properties.

    2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole: Lacks the tosyl group, which may reduce its binding affinity and specificity.

    1-tosyl-4,5-dihydro-1H-imidazole: Lacks the dimethylbenzylthio group, which may affect its stability and reactivity.

Uniqueness

2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to the combination of its structural features, which confer specific reactivity, binding affinity, and stability. The presence of the tosyl group, dimethylbenzylthio group, and dihydroimidazole ring allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-14-5-8-18(9-6-14)25(22,23)21-11-10-20-19(21)24-13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSYJYGNHSJBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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